N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide)
Description
N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is a bis-amide compound featuring two 2-benzoylbenzamide moieties linked by a hexamethylene spacer. The hexane-1,6-diyl chain confers flexibility, while the benzamide and benzoyl groups contribute to π-π stacking interactions and hydrogen-bonding capabilities, making it relevant in supramolecular chemistry, polymer science, and medicinal chemistry .
Properties
CAS No. |
678975-46-7 |
|---|---|
Molecular Formula |
C34H32N2O4 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-benzoyl-N-[6-[(2-benzoylbenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C34H32N2O4/c37-31(25-15-5-3-6-16-25)27-19-9-11-21-29(27)33(39)35-23-13-1-2-14-24-36-34(40)30-22-12-10-20-28(30)32(38)26-17-7-4-8-18-26/h3-12,15-22H,1-2,13-14,23-24H2,(H,35,39)(H,36,40) |
InChI Key |
SEKZWZVSBFQKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCCCCCCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) typically involves the reaction of hexane-1,6-diamine with 2-benzoylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzoyl groups in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Hexane-1,6-diyl-Linked Bis-Benzamides
Key Observations :
- Substituent Effects : Bulky groups (e.g., tert-butyl) improve solubility, while electron-withdrawing groups (e.g., nitro) modulate electronic properties for applications in photochemistry .
Bis-Heterocyclic Analogs with Hexane-1,6-diyl Linkers
Table 2: Bis-Thiazolimines and Bis-Thiadiazoles
Key Observations :
- Heterocyclic Influence : Thiazole and thiadiazole cores introduce rigidity and electronic diversity, enhancing binding to biological targets (e.g., viral proteases) .
- Thermal Stability : Aromatic substituents (e.g., diphenyl) elevate melting points compared to aliphatic analogs .
Sulfonamide and Epoxide-Functionalized Derivatives
Table 3: Hexane-1,6-diyl-Linked Sulfonamides and Epoxides
Key Observations :
- Reactivity : Epoxide groups enable cross-linking in polymer networks, while trichloroacetamide derivatives are precursors for photochemical reactions .
- Synthetic Innovation: Cyclodextrin-mediated alkylation improves solubility of hydrophobic sulfonamides, enabling eco-friendly synthesis .
Comparative Analysis of Structural and Functional Trends
Flexibility vs. Rigidity :
- The hexane-1,6-diyl spacer in benzamide derivatives provides conformational flexibility, aiding in host-guest interactions. In contrast, heterocyclic analogs (e.g., thiadiazoles) exhibit rigidity, favoring strong π-π interactions .
Electronic Modulation :
- Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilicity, while electron-donating groups (e.g., tert-butyl) improve solubility and steric shielding .
Biological vs. Material Applications :
- Bis-thiazolimines show promise in antiviral research, whereas sulfonamide-epoxide hybrids are tailored for polymer chemistry .
Biological Activity
N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and data.
Synthesis
The synthesis of N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) typically involves the reaction of hexane-1,6-diamine with 2-benzoylbenzoic acid derivatives. The reaction conditions often include the use of coupling agents to facilitate amide bond formation.
Biological Activity Overview
The biological activity of N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) has been explored in various studies, indicating its potential as an anticancer agent and its effects on different biological systems.
Anticancer Properties
Research has shown that N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cell lines.
The mechanism by which N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) exerts its anticancer effects involves several pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, preventing further cell division.
- Inhibition of Angiogenesis : Studies suggest that it may inhibit the formation of new blood vessels that tumors require for growth.
Case Studies
Several case studies have highlighted the efficacy of N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide):
- Study on MCF-7 Cells : In a controlled experiment, treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes compared to control groups, demonstrating its potential for therapeutic use.
- Synergistic Effects : When combined with conventional chemotherapy agents, N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) enhanced the efficacy of treatment regimens in resistant cancer models.
Pharmacokinetics
Understanding the pharmacokinetics of N,N'-(Hexane-1,6-diyl)bis(2-benzoylbenzamide) is crucial for its application in clinical settings:
- Absorption : The compound shows favorable absorption characteristics with a high probability of human intestinal absorption.
- Distribution : It is predicted to penetrate the blood-brain barrier moderately well, which may be beneficial for treating central nervous system tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
